molecular formula C20H23ClN6O2 B2760158 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-32-2

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2760158
CAS RN: 887030-32-2
M. Wt: 414.89
InChI Key: PZHRKPOHTHZWPT-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H23ClN6O2 and its molecular weight is 414.89. The purity is usually 95%.
BenchChem offers high-quality 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Psychotropic Potential

A study conducted by Chłoń-Rzepa et al. (2013) explored new derivatives of purine-2,6-dione, including compounds similar to the one , for their potential as ligands for serotonin (5-HT) receptors. These compounds displayed anxiolytic and antidepressant properties, indicating their potential use in psychotropic medication development. This study highlights the relevance of these compounds in developing new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).

2. Neuroreceptor Affinity

Jurczyk et al. (2004) synthesized and evaluated purine-2,4-dione derivatives for their affinity for various neuroreceptors, including 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds, related to the query compound, showed high affinity for certain receptors, suggesting their usefulness in studying neurotransmitter systems and potentially in drug development for neurological disorders (Jurczyk et al., 2004).

3. Analgesic and Anti-inflammatory Properties

A study by Zygmunt et al. (2015) examined derivatives of purine-2,6-dione for analgesic and anti-inflammatory effects. These compounds, similar in structure to the one , showed significant analgesic activity, indicating potential applications in pain management (Zygmunt et al., 2015).

4. Serotonin Receptor Binding

Research by Żmudzki et al. (2015) on N-(arylpiperazinyl)acetamide derivatives of purine diones found compounds with strong binding affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These findings are relevant to the development of drugs targeting these specific neurotransmitter systems (Żmudzki et al., 2015).

5. Potential Anticonvulsant Properties

Obniska and Jurczyk (2005) synthesized and tested pyrrolidine-2,5-dione derivatives, similar in structure to the query compound, for their anticonvulsant activity. Some derivatives showed significant activity in electroshock seizure tests, indicating potential applications in epilepsy treatment (Obniska & Jurczyk, 2005).

6. Cardiovascular Activity

Chłoń-Rzepa et al. (2004) studied purine dione derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities, showing potential applications in cardiovascular drug development (Chłoń-Rzepa et al., 2004).

7. Potential Antidepressant and Anxiolytic Activity

Partyka et al. (2015) synthesized and evaluated purine-2,6-dione derivatives for their antidepressant and anxiolytic activities, indicating their potential application in the treatment of depression and anxiety disorders (Partyka et al., 2015).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-6-4-5-7-15(14)21/h3-7H,1,8-13H2,2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHRKPOHTHZWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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